Regulatory Limits: 11-Keto Analogue vs. Other Impurities
In the official impurity specification for flunisolide active substance, the 11‑keto analogue (11‑Keto Flunisolide) carries a limit of not more than 0.5 %, whereas the 17β‑acid analogue is restricted to ≤ 0.15 % and flurandrenolide to ≤ 0.15 % [1]. This 3.3‑fold higher allowable limit for the 11‑keto analogue indicates that it is considered a less hazardous impurity, but it still requires specific identification and quantification.
| Evidence Dimension | Regulatory impurity acceptance limit (% of API) |
|---|---|
| Target Compound Data | 11‑Keto Flunisolide ≤ 0.5 % |
| Comparator Or Baseline | Flunisolide‑17β‑acid analogue ≤ 0.15 %; Flurandrenolide ≤ 0.15 % |
| Quantified Difference | 11‑Keto limit is 3.3‑fold higher than the 17β‑acid and flurandrenolide limits |
| Conditions | Flunisolide API impurity specification per AIFA regulatory filing (PULMIST nasal solution) |
Why This Matters
Procurement must match the specific impurity standard to the regulatory limit; a generic standard cannot fulfill the role of the 11‑keto reference material.
- [1] Gazzetta Ufficiale della Repubblica Italiana, parte seconda, n. 13, 1 febbraio 2007, Comunicato C‑1866 – Madaus S.r.l. View Source
